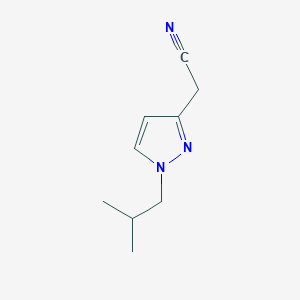

(1-Isobutyl-1H-pyrazol-3-yl)acetonitrile

Description

Significance of Pyrazole (B372694) Derivatives as Core Heterocycles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a vast number of synthetic compounds. nih.govhilarispublisher.com Its aromaticity and the presence of multiple reaction sites make it a highly adaptable scaffold.

The pyrazole nucleus is a privileged structure in organic synthesis due to its straightforward and varied synthetic accessibility. nih.gov The most common and enduring method for pyrazole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov This method allows for the introduction of a wide array of substituents onto the pyrazole ring, thereby tuning its steric and electronic properties.

Furthermore, 1,3-dipolar cycloaddition reactions provide another powerful route to pyrazole derivatives, showcasing the flexibility of synthetic strategies available to chemists. nih.gov The reactivity of the pyrazole ring itself also allows for further functionalization, making it an ideal starting point for the construction of complex molecular architectures. The stability of the pyrazole ring under various reaction conditions adds to its utility as a reliable synthetic intermediate.

The applications of pyrazole derivatives extend far beyond the research laboratory, with significant impacts in material science and various industrial fields. In material science, pyrazole-containing compounds are investigated for their use in creating conductive polymers and materials for solar energy conversion. mdpi.com Their ability to coordinate with metal ions also makes them valuable as ligands in catalysis and as components of metal-organic frameworks (MOFs).

Industrially, pyrazole derivatives are integral to the agrochemical sector, forming the active core of numerous fungicides, herbicides, and insecticides. pharmaffiliates.com For example, pyraclostrobin (B128455) is a widely used fungicide that contains a pyrazole moiety. mdpi.com In the pharmaceutical industry, the pyrazole scaffold is present in a multitude of drugs, including the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, highlighting its critical role in drug discovery and development. nih.gov

The Acetonitrile (B52724) Moiety in Synthetic Chemistry

The acetonitrile group (-CH₂CN) is more than just a simple functional group; it is a reactive handle that provides a gateway to a diverse range of chemical transformations. Its presence in (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile significantly enhances the compound's synthetic potential.

Acetonitrile (CH₃CN) is widely recognized as a polar aprotic solvent, but its utility as a two-carbon building block in organic synthesis is equally important. aaronchem.com The carbon-nitrogen triple bond of the nitrile group is a site of rich reactivity, allowing for the construction of a variety of other functional groups. chemenu.com Acetonitrile can participate in reactions as a nucleophile, particularly after deprotonation of the α-carbon, or as an electrophile at the nitrile carbon. This dual reactivity makes it a valuable reagent for creating new carbon-carbon and carbon-heteroatom bonds.

The nitrile group is a versatile functional group that can be converted into a wide array of other functionalities, making it a strategic element in multistep synthesis. Through hydrolysis, a nitrile can be transformed into a carboxylic acid or an amide. Reduction of the nitrile group yields a primary amine, providing a route to a different class of compounds.

Furthermore, the nitrile group can participate in cycloaddition reactions and can direct the reactivity of adjacent atoms. Its strong electron-withdrawing nature can activate neighboring C-H bonds, facilitating further functionalization. This strategic importance makes nitrile-containing compounds like this compound valuable intermediates for the synthesis of complex target molecules.

Current Academic Research Context of this compound

A detailed survey of current academic literature reveals that this compound is not the subject of extensive, dedicated research studies. Instead, its presence is noted primarily within the catalogs of chemical suppliers, where it is available as a building block for research and development.

The compound is identified by its CAS Number 1855906-75-0. While specific research on this molecule is limited, its structure suggests potential applications as an intermediate in the synthesis of more complex pyrazole derivatives for screening in drug discovery or agrochemical research. The combination of the lipophilic isobutyl group and the reactive acetonitrile handle on a stable pyrazole core makes it a candidate for lead optimization studies, where modifications to a parent scaffold are systematically explored. The academic interest, therefore, lies more in its potential use as a synthetic tool rather than in its intrinsic properties or applications.

Overview of Research Focusing on Pyrazole-Acetonitrile Compounds

Research into pyrazole-acetonitrile compounds has uncovered a wide array of potential applications, primarily in the pharmaceutical and agrochemical industries. researchgate.net The pyrazole nucleus is a cornerstone of many biologically active compounds, and the addition of an acetonitrile group often enhances or modifies these activities. ontosight.ai

Studies have demonstrated that pyrazole derivatives, including those with acetonitrile functionalities, exhibit a broad spectrum of pharmacological effects. These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. ontosight.airesearchgate.netresearchgate.net For instance, certain pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. ontosight.ai The acetonitrile group can participate in crucial binding interactions with biological targets or serve as a precursor for other functional groups that do.

The synthesis of these compounds often involves multi-step reactions, beginning with the formation of the pyrazole ring, followed by the introduction of the acetonitrile group and other substituents. ontosight.aiorgsyn.org The versatility of synthetic routes allows for the creation of a diverse library of pyrazole-acetonitrile derivatives for biological screening.

Justification for In-depth Academic Investigation of this compound

The specific structural features of this compound provide a strong rationale for its detailed academic study. The justification can be broken down into several key points:

Novelty and Structural Uniqueness: While the pyrazole core is well-studied, the specific combination of an isobutyl group at the N1 position and an acetonitrile at the C3 position warrants investigation. The isobutyl group, being a lipophilic and sterically bulky substituent, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved metabolic stability or target affinity compared to other alkyl-substituted pyrazoles. chemenu.com

Synthetic Intermediate Potential: The acetonitrile group is a highly versatile functional group in organic synthesis. It can be hydrolyzed to carboxylic acids, reduced to amines, or used in the construction of other heterocyclic rings. Therefore, this compound is a valuable intermediate for synthesizing a wide range of more complex molecules with potential biological activities.

Medicinal Chemistry Applications: Given the established biological activities of the broader pyrazole class, this specific derivative is a prime candidate for screening in various disease models. researchgate.netnih.gov The unique substitution pattern could lead to novel interactions with biological targets, potentially yielding new therapeutic agents with improved efficacy or novel mechanisms of action. Research on related pyrazole derivatives has already shown promise in developing treatments for a range of conditions. ontosight.airesearchgate.net

Contribution to Structure-Activity Relationship (SAR) Studies: In-depth investigation of this compound and its derivatives would contribute valuable data to the broader understanding of pyrazole chemistry. By systematically modifying the isobutyl and acetonitrile groups and evaluating the resulting changes in biological activity, researchers can build comprehensive SAR models. These models are crucial for the rational design of new and more effective pyrazole-based compounds.

The table below summarizes the key research areas and the potential contributions of studying this specific compound.

| Research Area | Potential Contribution of this compound |

| Medicinal Chemistry | Discovery of new therapeutic agents with potential anti-inflammatory, anticancer, or antimicrobial properties. ontosight.airesearchgate.net |

| Organic Synthesis | Use as a versatile building block for the synthesis of more complex heterocyclic compounds. |

| Pharmacology | Elucidation of novel mechanisms of action and structure-activity relationships for pyrazole derivatives. |

| Agrochemicals | Development of new fungicides, herbicides, or insecticides, a known application for pyrazole compounds. google.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-[1-(2-methylpropyl)pyrazol-3-yl]acetonitrile |

InChI |

InChI=1S/C9H13N3/c1-8(2)7-12-6-4-9(11-12)3-5-10/h4,6,8H,3,7H2,1-2H3 |

InChI Key |

WUPZYNOSQZLSQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CC(=N1)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isobutyl 1h Pyrazol 3 Yl Acetonitrile

Specific Synthesis of (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile

A targeted approach to synthesizing this compound can be envisioned through the N-alkylation of a pre-functionalized pyrazole (B372694) precursor. This method separates the construction of the pyrazole ring from the introduction of the N-isobutyl group, offering a controlled synthetic sequence.

The introduction of the acetonitrile (B52724) group onto the pyrazole nitrogen can be achieved through nucleophilic substitution, where the pyrazole anion attacks a halogenated acetonitrile, such as 2-bromoacetonitrile. This is a common and effective method for the N-functionalization of pyrazole rings.

While a specific documented reaction between 4-(4,5-tetramethyl-1,3,2-dioxan-2-yl)-1H-pyrazole and 2-bromoacetonitrile leading to an intermediate for this compound is not prevalent in readily available literature, a plausible synthetic route can be constructed based on established chemical principles. In this hypothetical pathway, the pyrazole nitrogen would first be alkylated with an isobutyl group, followed by modification of the dioxanyl group to yield the acetonitrile functionality, or vice-versa.

A more direct, albeit different, documented example of this type of reaction involves the alkylation of 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester with 2-bromoacetonitrile in acetone, using potassium carbonate as the base. This reaction proceeds to give Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, demonstrating the feasibility of attaching a cyanomethyl group to the pyrazole nitrogen using a haloacetonitrile organic-chemistry.org.

The N-alkylation of pyrazoles is typically carried out in the presence of a base to deprotonate the pyrazole ring, thereby increasing its nucleophilicity. Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for this purpose. It effectively removes the proton from the N-H bond of the pyrazole, forming a sodium pyrazolide salt.

Table 1: Common Bases and Solvents in Pyrazole N-Alkylation

| Reagent | Type | Role in Reaction |

| Sodium Hydride (NaH) | Strong Base | Deprotonates the pyrazole N-H to form the nucleophilic pyrazolide anion. |

| Potassium Carbonate (K₂CO₃) | Mild Base | A common alternative base, particularly for pyrazoles with electron-withdrawing groups. |

| DMF (Dimethylformamide) | Polar Aprotic Solvent | Solubilizes the pyrazole and the pyrazolide salt, facilitating the Sₙ2 reaction. |

| THF (Tetrahydrofuran) | Polar Aprotic Solvent | An alternative solvent for N-alkylation reactions. |

| Acetonitrile | Polar Aprotic Solvent | Can also be used as a solvent in N-alkylation reactions. |

The choice of solvent is crucial for the success of the alkylation reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently employed because they can dissolve both the pyrazole substrate and the resulting anionic intermediate, facilitating the Sₙ2 reaction with the alkyl halide. However, it is important to note that sodium hydride can react with DMF, especially at elevated temperatures, which can lead to side reactions and reduced yields.

When alkylating an unsymmetrically substituted pyrazole, such as (1H-pyrazol-3-yl)acetonitrile, the formation of two different regioisomers is possible: N1-alkylation and N2-alkylation. The outcome of the reaction is influenced by a combination of steric and electronic factors.

Steric Hindrance : Bulky substituents on the pyrazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen atom. For a 3-substituted pyrazole, the N1 position is generally less hindered than the N2 position (which is adjacent to the substituent). Therefore, alkylation often preferentially occurs at the N1 position.

Electronic Effects : The electronic nature of the substituents on the pyrazole ring can also influence the regioselectivity. Electron-withdrawing groups can affect the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms.

Reaction Conditions : The choice of base, solvent, and alkylating agent can also impact the ratio of the resulting isomers. A systematic study on the N-substitution of 3-substituted pyrazoles found that using potassium carbonate in DMSO can achieve regioselective N1-alkylation acs.org. In some cases, magnesium-catalyzed reactions have been developed to favor the N2-alkylated product thieme-connect.com.

For the synthesis of this compound, the desired product is the N1-isomer. The isobutyl group would be directed to the N1 position due to the presence of the acetonitrile group at the C3 position.

Given the lack of specific literature for the originally outlined reaction, a more practical approach would be to first synthesize (1H-pyrazol-3-yl)acetonitrile and then perform the N-alkylation with an isobutyl halide (e.g., isobutyl bromide).

Step 1: Synthesis of (1H-pyrazol-3-yl)acetonitrile. This intermediate can be prepared through various methods, including the cyclization of appropriate precursors. For instance, the reaction of hydrazine (B178648) with a β-ketonitrile could yield the desired pyrazole core with the acetonitrile group already in place.

Step 2: N-alkylation with Isobutyl Bromide. The synthesized (1H-pyrazol-3-yl)acetonitrile can then be deprotonated with a base like sodium hydride in DMF, followed by the addition of isobutyl bromide. This Sₙ2 reaction would yield the final product, this compound. The regioselectivity would again favor the desired N1-isobutyl product due to steric hindrance from the C3-acetonitrile group.

N-Alkylation of Pyrazole Precursors with Halogenated Acetonitriles

General Synthetic Approaches to Pyrazole-Acetonitrile Derivatives

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available. These can be adapted to produce pyrazole-acetonitrile derivatives.

Cyclocondensation Reactions : The most common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. To obtain a 3-acetonitrile substituted pyrazole, a precursor containing a cyanomethyl group, such as a β-ketonitrile, would be required.

1,3-Dipolar Cycloaddition : This method involves the reaction of a diazo compound with an alkyne or alkene. To incorporate an acetonitrile group, one of the starting materials would need to bear this functionality. For example, a three-component reaction involving aldehydes, β-ketophosphonates, and diazoacetonitrile has been developed for the synthesis of highly substituted cyanopyrazoles thieme-connect.deresearchgate.net.

Multicomponent Reactions (MCRs) : MCRs offer an efficient way to construct complex molecules like pyrazoles in a single step from three or more starting materials. Various MCRs have been developed for the synthesis of diverse pyrazole derivatives, and these can be a powerful tool for creating libraries of compounds mdpi.combeilstein-journals.orgacs.orgnih.govrsc.org. For instance, a four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine can lead to highly functionalized pyrano[2,3-c]pyrazoles beilstein-journals.orgnih.govnih.gov. Adapting such strategies could potentially lead to pyrazole-acetonitrile derivatives.

Table 2: General Synthetic Methods for Pyrazole Derivatives

| Synthetic Method | Description | Key Precursors |

| Cyclocondensation | Reaction of a 1,3-dielectrophile with hydrazine. | 1,3-Diketones, β-Ketoesters, β-Ketonitriles, Hydrazine |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of a diazo compound and a dipolarophile. | Diazo compounds, Alkynes, Alkenes |

| Multicomponent Reactions | One-pot reaction of three or more components. | Aldehydes, Malononitrile, Hydrazines, β-Ketoesters, etc. |

These general methods provide a versatile toolbox for the synthesis of a wide array of pyrazole derivatives, including those bearing an acetonitrile group, which can then be further functionalized, for example, by N-alkylation to obtain compounds like this compound.

Cyclization Reactions Involving Hydrazine and Nitrile-Containing Substrates

The most traditional and widely utilized route to the pyrazole core involves the condensation of a hydrazine derivative with a substrate containing a 1,3-dielectrophilic character. When the target molecule includes a nitrile group, the synthetic precursors are logically designed to incorporate this functionality. These reactions leverage the nucleophilicity of hydrazine to form the five-membered heterocyclic ring.

A prominent method for synthesizing substituted pyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. This process begins with the preparation of the hydrazone intermediate by reacting a hydrazine (like isobutylhydrazine) with a propargyl aldehyde or ketone. organic-chemistry.orgresearchgate.net The resulting α,β-alkynic hydrazone then undergoes cyclization when treated with an electrophilic agent.

Commonly used electrophiles for this transformation are molecular iodine (I₂) and copper(I) iodide (CuI). organic-chemistry.orgbeilstein-journals.orgresearchgate.net When treated with molecular iodine in the presence of a base such as sodium bicarbonate, α,β-alkynic hydrazones cyclize to give 4-iodopyrazoles in good to high yields. organic-chemistry.orgresearchgate.net This iodocyclization is versatile and tolerates a wide range of functional groups on the hydrazone substrate. researchgate.net

Alternatively, a copper(I) iodide-mediated cyclization can be performed. researchgate.net In this variation, the α,β-alkynic hydrazone is treated with CuI in the presence of a base like triethylamine in a suitable solvent, such as refluxing acetonitrile, to afford the corresponding pyrazole derivatives in good to excellent yields. beilstein-journals.orgresearchgate.net The proposed mechanism involves the activation of the alkyne moiety by the copper(I) salt, followed by a nucleophilic attack from the secondary nitrogen atom of the hydrazone to close the ring. researchgate.net

| Catalyst System | Substrate | Product Type | Yield | Reference |

| I₂ / NaHCO₃ | α,β-Alkynic Hydrazone | 4-Iodopyrazole | Good to High | organic-chemistry.orgresearchgate.net |

| CuI / Et₃N | α,β-Alkynic Hydrazone | Substituted Pyrazole | Good to Excellent | beilstein-journals.orgresearchgate.net |

The reaction between a β-ketonitrile and a hydrazine is a foundational method for the synthesis of aminopyrazoles, a class of compounds closely related to the target structure. Aroylacetonitriles, which feature a ketone and a nitrile group separated by a methylene (B1212753), serve as ideal 1,3-dielectrophilic synthons.

In a typical reaction, an aroylacetonitrile condenses with a hydrazine derivative. The initial nucleophilic attack by one nitrogen of the hydrazine on the ketone carbonyl is followed by an intramolecular cyclization, where the other nitrogen attacks the nitrile carbon. This sequence, after dehydration and tautomerization, yields a 3-aryl-5-aminopyrazole. While this is classically a two-component reaction, it is frequently integrated into one-pot, three-component protocols where the β-ketonitrile is formed in situ. For instance, the SmCl₃-catalyzed acylation of a ketoester can generate a 1,3-diketone intermediate, which then cyclizes with hydrazine to form the pyrazole ring. beilstein-journals.orgnih.gov

Malononitrile is a highly versatile and reactive C₃ building block used in numerous multicomponent reactions for the synthesis of heterocyclic systems, including pyrazoles and fused pyranopyrazoles. dntb.gov.uanih.gov A common and powerful strategy is a three-component reaction involving an aldehyde, malononitrile, and a hydrazine. preprints.org

This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by the hydrazine acting as a Brønsted base. preprints.org The resulting electron-deficient alkene (an arylidene malononitrile) then undergoes a Michael addition by the hydrazine. Subsequent intramolecular cyclization and tautomerization lead to the formation of a highly functionalized 5-aminopyrazole derivative. preprints.org This one-pot process is highly efficient and regioselective, providing access to a diverse library of pyrazole compounds. preprints.org

| Component 1 | Component 2 | Component 3 | Product Type | Catalyst/Conditions | Reference |

| Aldehyde | Malononitrile | Hydrazine | 5-Aminopyrazole | One-pot, often base-catalyzed | preprints.org |

| Aldehyde | Malononitrile | Hydrazine / β-Ketoester | Pyrano[2,3-c]pyrazole | Four-component, various catalysts | dntb.gov.uanih.govnih.gov |

Transition Metal-Catalyzed Syntheses of Pyrazole-Nitriles

Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge complex molecular architectures with high efficiency and selectivity. These methods can offer novel pathways to pyrazole-nitriles that may not be accessible through classical cyclization routes or can provide improved yields and milder reaction conditions.

While nickel catalysis is a powerful tool in organic synthesis, its application in a direct "cyanoalkylation" approach to form the this compound scaffold is not extensively documented in the literature. Nickel-catalyzed reactions are well-known for C-N cross-coupling to functionalize the nitrogen atom of a pre-existing pyrazole ring. mdpi.com Additionally, heterogeneous nickel-based catalysts have been employed in one-pot, three-component syntheses of pyrazoles from the condensation of hydrazines, ketones, and aldehydes. researchgate.netsciforum.netsemanticscholar.org However, these methods represent a condensation approach rather than a specific cyanoalkylation pathway to introduce the cyanomethyl (-CH₂CN) group. The direct nickel-catalyzed coupling of a cyanoalkyl group during the formation of the pyrazole ring remains a less common strategy.

A novel and powerful approach to pyrazole synthesis that avoids the use of potentially hazardous hydrazine reagents involves a multicomponent reaction mediated by titanium. sciforum.netsemanticscholar.org This method facilitates the [2+2+1] cycloaddition of an alkyne, a nitrile, and a titanium imido complex to generate a diazatitanacyclohexadiene intermediate.

The crucial step in this synthesis is the formation of the N-N bond. This is achieved through a 2-electron oxidation of the diazatitanacyclohexadiene intermediate, which triggers an N-N bond-forming reductive elimination. This oxidation-induced coupling on the titanium center is a rare example of formal N-N bond formation on a metal center and likely proceeds through an electrocyclic mechanism similar to a Nazarov cyclization. sciforum.net Weak oxidants such as TEMPO can be used, as the active 2-electron-oxidized intermediate can be accessed via disproportionation of a 1-electron-oxidized species. sciforum.net This modular strategy allows for the direct, single-step synthesis of multisubstituted pyrazoles from simple, readily available precursors.

| Component 1 | Component 2 | Component 3 | Key Intermediate | Key Step | Reference |

| Alkyne | Nitrile | Ti Imido Complex | Diazatitanacyclohexadiene | 2-electron oxidation-induced N-N coupling | sciforum.netsemanticscholar.org |

1,3-Dipolar Cycloaddition Reactions Leading to Pyrazole Scaffolds

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of five-membered heterocyclic rings, including pyrazoles. wikipedia.orgorganic-chemistry.org This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible approach involves the reaction of isobutylhydrazine with a suitable three-carbon dipolarophile containing a nitrile functionality.

A potential precursor for this synthesis is but-3-ynenitrile, also known as propargyl cyanide. The reaction would proceed via the 1,3-dipolar cycloaddition of isobutylhydrazine, acting as the N-N component, with the carbon-carbon triple bond of but-3-ynenitrile. This reaction is expected to yield two regioisomers: this compound and (1-Isobutyl-1H-pyrazol-5-yl)acetonitrile. The regioselectivity of the cycloaddition is influenced by both electronic and steric factors. wikipedia.org Generally, the reaction of monosubstituted hydrazines with terminal alkynes can lead to a mixture of products, and the specific outcome for this reaction would require experimental determination.

The synthesis of a related compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, has been reported, demonstrating the feasibility of incorporating the cyanomethyl group at the 3-position of the pyrazole ring. researchgate.netekb.eg

Below is a data table outlining a proposed reaction for the synthesis of this compound via 1,3-dipolar cycloaddition.

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type | Potential Catalyst | Typical Solvents | Reference Reaction Principle |

| Isobutylhydrazine | But-3-ynenitrile | This compound | 1,3-Dipolar Cycloaddition | None (thermal) or Lewis Acid | Toluene, Xylene, Ethanol | Huisgen Cycloaddition wikipedia.orgorganic-chemistry.org |

Emerging Methodologies in Pyrazole Synthesis (e.g., green chemistry adaptations)

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several of these methodologies have been successfully applied to the synthesis of pyrazole derivatives and could be adapted for the preparation of this compound.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. dergipark.org.trnih.govresearchgate.net The application of microwave-assisted synthesis to the formation of pyrazoles has been well-documented. dergipark.org.trresearchgate.net For the synthesis of the target compound, a mixture of isobutylhydrazine and but-3-ynenitrile could be subjected to microwave irradiation in a suitable solvent, or even under solvent-free conditions, to accelerate the 1,3-dipolar cycloaddition. researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. rsc.orgnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can significantly enhance reaction rates. rsc.org Ultrasound-assisted synthesis has been successfully employed for the preparation of various heterocyclic compounds, including pyrazoles. nih.govnih.gov This technique could be applied to the cycloaddition of isobutylhydrazine and but-3-ynenitrile, potentially in an environmentally benign solvent such as water or ethanol. nih.gov

Mechanochemical Synthesis (Ball Milling):

Mechanochemistry involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent. semanticscholar.orgrsc.orgresearchgate.netthieme-connect.com Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. semanticscholar.orgrsc.orgresearchgate.netthieme-connect.com This solvent-free approach offers significant environmental benefits by eliminating the need for potentially hazardous and volatile organic solvents. semanticscholar.orgresearchgate.netthieme-connect.com The synthesis of pyrazoles from chalcones and hydrazine under mechanochemical ball milling conditions has been reported, highlighting the potential of this technique for the synthesis of this compound. semanticscholar.orgresearchgate.netthieme-connect.com

The following table summarizes these emerging green methodologies as they could be applied to the synthesis of the target compound.

| Methodology | Energy Source | Key Advantages | Potential Application to Target Synthesis | Typical Reaction Conditions |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, potential for solvent-free reactions. dergipark.org.trnih.govresearchgate.net | Acceleration of the 1,3-dipolar cycloaddition between isobutylhydrazine and but-3-ynenitrile. | Sealed vessel, controlled temperature and pressure, polar solvents or solvent-free. dergipark.org.trresearchgate.net |

| Ultrasound-Assisted Synthesis | High-frequency sound waves | Enhanced reaction rates, use of green solvents (e.g., water, ethanol), milder conditions. rsc.orgnih.govnih.gov | Promotion of the cycloaddition reaction in an aqueous or alcoholic medium. | Ultrasonic bath or probe, room temperature or gentle heating. nih.govnih.gov |

| Mechanochemical Synthesis | Mechanical Force (Ball Milling) | Solvent-free, reduced waste, high efficiency. semanticscholar.orgrsc.orgresearchgate.netthieme-connect.com | Solid-state reaction of isobutylhydrazine and but-3-ynenitrile with a solid support or catalyst. | High-energy ball mill, stainless steel or zirconia jars and balls. semanticscholar.orgrsc.orgthieme-connect.com |

Chemical Reactivity and Transformation Pathways of 1 Isobutyl 1h Pyrazol 3 Yl Acetonitrile

Reactivity Profile of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique electronic distribution that governs its reactivity towards both electrophiles and nucleophiles.

The pyrazole nucleus exhibits a differentiated reactivity profile across its constituent atoms. The positions on the pyrazole ring can be broadly classified based on their susceptibility to nucleophilic or electrophilic attack. researchgate.netyoutube.comkhanacademy.org Generally, the carbon atoms at the C3 and C5 positions are considered electrophilic, making them susceptible to attack by nucleophiles. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms, which reduces the electron density at these positions. nih.gov

Conversely, the C4 position is electron-rich and, therefore, nucleophilic in character. nih.gov This makes it the primary site for electrophilic substitution reactions. The nitrogen atoms also exhibit nucleophilic properties. The N1 position, in an unsubstituted pyrazole, has a lone pair of electrons that contributes to the aromatic system, while the N2 nitrogen has a lone pair in an sp² hybrid orbital, which is more available for donation, rendering it basic and nucleophilic. researchgate.net

Table 1: General Reactivity of Positions in the Pyrazole Ring

| Position | Character | Preferred Reaction |

| N1 | Nucleophilic | Alkylation, Acylation |

| N2 | Nucleophilic | Protonation, Coordination |

| C3 | Electrophilic | Nucleophilic Attack |

| C4 | Nucleophilic | Electrophilic Substitution |

| C5 | Electrophilic | Nucleophilic Attack |

This enhanced electron density is expected to increase the nucleophilicity of the entire ring, making it more reactive towards electrophiles. The effect is particularly pronounced at the C4 position, further enhancing its susceptibility to electrophilic attack. The increased electron density may also slightly diminish the electrophilicity of the C3 and C5 positions, making them less reactive towards nucleophiles compared to an unsubstituted pyrazole. The N-alkylation also prevents reactions that would typically occur at the N1-H of an unsubstituted pyrazole. researchgate.net

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a proton can reside on either of the two nitrogen atoms, leading to a mixture of tautomeric forms in equilibrium. nih.govbeilstein-journals.orgresearchgate.net This phenomenon can complicate the reactivity profile, as different tautomers may exhibit different reaction preferences. nih.govresearchgate.net

However, in the case of (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile, the N1 position is substituted with an isobutyl group. This substitution effectively "fixes" the tautomeric form, preventing the annular prototropic tautomerism that is characteristic of 1H-pyrazoles. researchgate.netnih.gov Consequently, the reactivity of this specific molecule is not influenced by tautomeric equilibria, leading to more predictable and regioselective chemical transformations.

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) attached to the C3 position of the pyrazole ring is a versatile functional handle that can participate in a variety of chemical transformations.

The acetonitrile moiety possesses dual reactivity. The nitrogen atom has a lone pair of electrons, making it a nucleophilic center that can coordinate to metal ions and other Lewis acids. wikipedia.org Conversely, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrile group are weakly acidic and can be deprotonated by a strong base to form a carbanion, which is a potent nucleophile.

The nitrile group can undergo a range of transformations, including:

Hydrolysis: Conversion to a carboxylic acid or an amide.

Reduction: Formation of a primary amine.

Addition reactions: Nucleophilic addition to the carbon-nitrogen triple bond.

These reactions allow for the elaboration of the acetonitrile side chain into a variety of other functional groups, highlighting its utility in organic synthesis.

Acetonitrile is known to participate in insertion reactions, particularly into metal-ligand bonds. While direct insertion into a metal-nitrogen bond of another molecule is a complex process, related transformations involving the coordination of acetonitrile to a metal center followed by reaction with a nitrogen-containing ligand are documented. For instance, metal-mediated coupling reactions can occur where acetonitrile inserts into a metal-aryl bond, followed by reaction with a nitrogen nucleophile. rsc.org

More specifically, there are examples of platinum(II)-mediated coupling reactions where acetonitrile reacts with the exocyclic nitrogen of nucleobases. wikipedia.org In these cases, the acetonitrile molecule inserts into the platinum-nitrogen bond of the deprotonated amino group of the nucleobase. Furthermore, reactions involving the cleavage of the C≡N bond of acetonitrile at dimolybdenum centers have been reported, leading to the formation of new ligands incorporating nitrogen from the acetonitrile. nih.gov These reactions are often promoted by the coordination of acetonitrile to the metal center, which activates the nitrile group towards further reaction. nih.govresearchgate.net

Derivatization and Further Synthetic Utility

The strategic location of the isobutyl group at the N-1 position and the acetonitrile moiety at the C-3 position influences the regioselectivity of subsequent reactions. The pyrazole ring can undergo electrophilic substitution, while the nitrile group offers a gateway to various functional groups such as amines and carboxylic acids. This dual reactivity is crucial for its application in building complex heterocyclic systems.

Functionalization of the Pyrazole Ring (e.g., C-H activation, halogenation, alkylation, arylation)

The pyrazole nucleus is an aromatic heterocycle with distinct reactivity at its carbon positions (C-3, C-4, and C-5). The reactivity order for electrophilic substitution is generally C-4 > C-5 > C-3. However, modern catalytic methods, particularly those involving C-H activation, have enabled functionalization at positions that are traditionally less reactive. nih.govthieme-connect.com

C-H Activation and Arylation: Palladium-catalyzed direct arylation has emerged as a powerful tool for forming C-C bonds on pyrazole rings without the need for pre-functionalized starting materials. thieme-connect.comacs.org The regioselectivity of these reactions is highly dependent on the catalyst, ligands, and substituents on the pyrazole ring. thieme-connect.comthieme-connect.com For an N-1 substituted pyrazole like this compound, arylation typically occurs at the C-5 position. However, strategic use of protecting groups or specific catalytic systems can direct arylation to the C-4 position. acs.org For instance, a temporary chloro group at C-5 can effectively block this position, forcing arylation to occur selectively at C-4. acs.org

Halogenation: Halogenation of the pyrazole ring is a common transformation that introduces a versatile handle for further synthetic modifications, such as cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are frequently used for this purpose. researchgate.netbeilstein-archives.org The reaction typically proceeds under mild conditions and shows high regioselectivity for the C-4 position of the pyrazole ring due to its higher electron density. researchgate.netunifesp.br

Alkylation: While N-alkylation of pyrazoles is a very common reaction, C-alkylation of the pyrazole ring is less straightforward. mdpi.comgoogle.comsemanticscholar.org Under basic conditions, deprotonation of the acetonitrile's α-carbon is more likely than deprotonation of a ring C-H bond, leading to alkylation on the side chain. Directed C-alkylation of the ring would likely require specialized methods such as directed ortho-metalation if a suitable directing group were present.

Table 1: Representative Functionalization Reactions of the Pyrazole Ring

| Reaction Type | Reagent/Catalyst | Typical Position of Functionalization | Product Type |

|---|---|---|---|

| C-H Arylation | Aryl Bromide, Pd(OAc)₂, Base (e.g., KOAc) | C-5 or C-4 | Aryl-substituted pyrazole |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C-4 | 4-Halopyrazole derivative |

| N-Alkylation (of parent pyrazole) | Alkyl Halide, Base | N-1 | N-Alkylpyrazole |

Transformations of the Nitrile Functionality (e.g., hydrolysis to carboxylic acids, reduction to amines, cycloadditions)

The acetonitrile group (-CH₂CN) is a highly versatile functional group that can be converted into a variety of other moieties. numberanalytics.com

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgstackexchange.com Acid-catalyzed hydrolysis, using reagents like aqueous hydrochloric acid or sulfuric acid, proceeds via an intermediate amide to furnish (1-Isobutyl-1H-pyrazol-3-yl)acetic acid. libretexts.orggoogle.com Alkaline hydrolysis with a reagent such as sodium hydroxide (B78521) also yields the carboxylate salt, which upon acidification gives the final carboxylic acid. stackexchange.com The reaction conditions can sometimes be controlled to isolate the intermediate amide. orgsyn.org

Reduction to Amines: The nitrile can be reduced to a primary amine, 2-(1-Isobutyl-1H-pyrazol-3-yl)ethanamine. This transformation is a key step for introducing a basic center and for further derivatization, such as amide bond formation. A variety of reducing agents can be employed, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ with Raney Nickel or Palladium on carbon), and borane (B79455) reagents. nih.govnih.govbme.huorganic-chemistry.org The choice of reagent can be critical to avoid the reduction of other functional groups if present.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions to form five-membered heterocyclic rings. numberanalytics.comnumberanalytics.com A common example is the [3+2] cycloaddition with nitrile oxides (generated in situ from aldoximes) to yield 1,2,4-oxadiazole (B8745197) derivatives. nih.govtandfonline.com Although less common for unactivated nitriles, they can also act as dienophiles in Diels-Alder reactions under harsh conditions or in intramolecular scenarios. nih.gov

Table 2: Key Transformations of the Acetonitrile Moiety

| Transformation | Typical Reagents and Conditions | Resulting Functional Group | Product Name |

|---|---|---|---|

| Hydrolysis | H₂SO₄/H₂O, heat; or NaOH/H₂O, heat, then H₃O⁺ | Carboxylic Acid (-CH₂COOH) | (1-Isobutyl-1H-pyrazol-3-yl)acetic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O or H₂, Raney Ni | Primary Amine (-CH₂CH₂NH₂) | 2-(1-Isobutyl-1H-pyrazol-3-yl)ethanamine |

| [3+2] Cycloaddition | Ar-CNO (Nitrile Oxide) | 1,2,4-Oxadiazole ring | 3-((1-Isobutyl-1H-pyrazol-3-yl)methyl)-5-aryl-1,2,4-oxadiazole |

Formation of Fused Heterocyclic Systems (e.g., pyrazolopyrimidines) from Pyrazole-Nitrile Precursors

Pyrazole-nitrile compounds are valuable precursors for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. semanticscholar.orgekb.egtsijournals.com These fused ring systems are structural analogs of purines and often exhibit significant biological activity. nih.govnih.gov The synthesis typically involves the construction of the pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted pyrazole.

A common strategy begins with a 5-amino-4-cyanopyrazole derivative. mdpi.comnih.govresearchgate.net The amino and cyano groups serve as the anchor points for building the pyrimidine ring. For a precursor like this compound, it would first need to be converted to a 5-amino-4-cyanopyrazole structure. However, the general principles of pyrazolopyrimidine synthesis from cyanopyrazoles are well-established.

The cyclization is achieved by reacting the aminocyanopyrazole with a one-carbon electrophile that provides the C-4 atom of the pyrimidine ring. google.com For example, reaction with formamidine (B1211174) acetate (B1210297) leads to the formation of a 4-aminopyrazolo[3,4-d]pyrimidine. google.com Similarly, heating with urea (B33335) or triethyl orthoformate can be used to construct the pyrimidine ring, leading to different substitution patterns on the newly formed ring. ekb.egresearchgate.net

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidines from Pyrazole-Nitrile Precursors

| Pyrazole Precursor | Cyclization Reagent | Fused System Formed | Example Product Class |

|---|---|---|---|

| 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile | Formamidine Acetate | Pyrazolo[3,4-d]pyrimidine | 4-Amino-1-substituted-pyrazolo[3,4-d]pyrimidine |

| 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile | Triethyl Orthoformate | Pyrazolo[3,4-d]pyrimidine | 4-Unsubstituted-1-substituted-pyrazolo[3,4-d]pyrimidine |

| 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile | Urea | Pyrazolo[3,4-d]pyrimidine | 4-Oxo-1-substituted-pyrazolo[3,4-d]pyrimidine |

Spectroscopic and Structural Elucidation of 1 Isobutyl 1h Pyrazol 3 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and advanced 2D correlation experiments, a complete structural map of (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile can be constructed.

The ¹H NMR spectrum provides information about the different proton environments within the molecule. For this compound, distinct signals are expected for the isobutyl, pyrazole (B372694), and acetonitrile (B52724) moieties.

The isobutyl group attached to the nitrogen at position 1 (N1) of the pyrazole ring is expected to show three distinct signals:

A doublet for the six equivalent methyl (CH₃) protons, shifted upfield.

A multiplet (nonet) for the single methine (CH) proton, which is split by both the methyl protons and the methylene (B1212753) protons.

A doublet for the two methylene (CH₂) protons adjacent to the pyrazole nitrogen, which are split by the methine proton.

The pyrazole ring itself contains two protons at positions 4 and 5, which are expected to appear as doublets due to coupling with each other. The acetonitrile methylene (CH₂) protons are chemically unique and are not coupled to other protons, thus they are expected to appear as a sharp singlet .

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-5 | ~7.4 | Doublet (d) | ~2.3 |

| Pyrazole H-4 | ~6.2 | Doublet (d) | ~2.3 |

| N-CH₂ (isobutyl) | ~3.9 | Doublet (d) | ~7.2 |

| CH₂-CN (acetonitrile) | ~3.7 | Singlet (s) | N/A |

| CH (isobutyl) | ~2.1 | Multiplet (m) | ~6.8 |

| CH₃ (isobutyl) | ~0.9 | Doublet (d) | ~6.7 |

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about their electronic surroundings. The structure of this compound contains eight unique carbon atoms.

Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts of these carbons are influenced by the substituents on the ring. researchgate.netresearchgate.net

Isobutyl Group Carbons: The isobutyl group will show three distinct signals corresponding to the methylene (CH₂), methine (CH), and methyl (CH₃) carbons.

Acetonitrile Group Carbons: Two signals are anticipated for the acetonitrile moiety: one for the methylene (CH₂) carbon and another for the nitrile (C≡N) carbon, which typically appears further downfield. wisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3 | ~145 |

| Pyrazole C5 | ~138 |

| Nitrile (C≡N) | ~117 |

| Pyrazole C4 | ~106 |

| N-CH₂ (isobutyl) | ~58 |

| CH (isobutyl) | ~29 |

| CH₃ (isobutyl) | ~20 |

| CH₂-CN (acetonitrile) | ~15 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the complete structural assignment by revealing through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the H-4 and H-5 protons of the pyrazole ring, and within the isobutyl group spin system (N-CH₂ to CH, and CH to CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the chemical shifts of each carbon by linking them to their known proton signals (e.g., the proton at ~7.4 ppm to the C5 carbon at ~138 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the N-CH₂ protons of the isobutyl group to the C5 of the pyrazole ring and the methine carbon of the isobutyl group.

Correlations from the acetonitrile CH₂ protons to the C3 and C4 carbons of the pyrazole ring, confirming the attachment point of the acetonitrile group.

Correlations from the pyrazole H-5 proton to C3 and C4, and from the H-4 proton to C3 and C5, confirming the ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The pyrazole ring exhibits several characteristic vibrations. Aromatic and heteroaromatic ring systems typically show C=C and C=N stretching vibrations in the 1620-1430 cm⁻¹ region. researchgate.net A band corresponding to the C-N stretching vibration of the pyrazole ring is also expected, often appearing around 1290 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the protons attached to the pyrazole ring are anticipated in the 3100-3000 cm⁻¹ range. researchgate.net

The most distinct feature in the IR spectrum of this compound is expected to be the nitrile group vibration. The C≡N triple bond stretch gives rise to a sharp, intense absorption peak typically found in the 2260-2240 cm⁻¹ range for saturated nitriles. spectroscopyonline.comlibretexts.org

The isobutyl group contributes characteristic alkyl vibrations. Strong absorption bands from sp³ C-H stretching are expected in the 3000-2850 cm⁻¹ region. libretexts.orgpressbooks.pub Furthermore, C-H bending vibrations for the methyl (CH₃) and methylene (CH₂) groups will appear in the 1470-1350 cm⁻¹ range. libretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Pyrazole Ring (=C-H) |

| 3000-2850 | C-H Stretch | Isobutyl & Acetonitrile (sp³ C-H) libretexts.orgpressbooks.pub |

| 2260-2240 | C≡N Stretch | Nitrile spectroscopyonline.comlibretexts.org |

| 1620-1430 | C=C and C=N Stretch | Pyrazole Ring researchgate.net |

| 1470-1350 | C-H Bend | Isobutyl Group libretexts.org |

| ~1290 | C-N Stretch | Pyrazole Ring researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its exact mass with a high degree of accuracy. For this compound, with a molecular formula of C9H13N3, the expected exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) |

| [M+H]⁺ | C9H14N3⁺ | 164.1182 | ~164.1182 ± 0.0005 |

| [M+Na]⁺ | C9H13N3Na⁺ | 186.1002 | ~186.1002 ± 0.0005 |

Note: The expected experimental mass will be very close to the theoretical value, with minor deviations depending on instrument calibration and resolution.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that helps to elucidate the molecule's structure. The fragmentation of pyrazole-containing compounds often involves characteristic cleavages of the heterocyclic ring and its substituents. researchgate.net

For this compound, key fragmentation pathways would likely involve the loss of the isobutyl group and cleavage of the acetonitrile side chain. The pyrazole ring itself can also undergo characteristic ring-opening and fragmentation, often involving the loss of HCN. researchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Origin |

| 163 | [C9H13N3]⁺ | Molecular Ion (M⁺) |

| 122 | [M - C3H7]⁺ | Loss of a propyl radical from the isobutyl group |

| 106 | [M - C4H9]⁺ | Loss of the isobutyl group |

| 81 | [C4H5N2]⁺ | Pyrazole ring fragment after loss of isobutyl and acetonitrile groups |

| 57 | [C4H9]⁺ | Isobutyl cation |

| 41 | [C2H3N]⁺ | Acetonitrile fragment or fragment from pyrazole ring cleavage |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometry technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. uzh.ch

The UV-Vis absorption spectrum of this compound is determined by its chromophores—the parts of the molecule that absorb light. The primary chromophores in this compound are the pyrazole ring and the nitrile group (-C≡N). The pyrazole ring, being a heteroaromatic system, will exhibit π → π* transitions. tanta.edu.egyoutube.com The nitrile group also contains a π system and can contribute to these transitions. Additionally, the nitrogen atoms in the pyrazole ring have non-bonding electrons (n-electrons), which can lead to n → π* transitions. uzh.chyoutube.com Typically, π → π* transitions are more intense than n → π* transitions. uzh.ch

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | Shorter wavelength (higher energy) | High |

| n → π | Non-bonding to π antibonding | Longer wavelength (lower energy) | Low |

The polarity of the solvent can influence the wavelengths of maximum absorption (λmax) by stabilizing the ground and excited states of the molecule to different extents. youtube.com This phenomenon is known as solvatochromism.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning a shift to a longer wavelength. tanta.edu.egyoutube.com This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by a polar solvent. youtube.com

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, a shift to a shorter wavelength. tanta.edu.egyoutube.com This occurs because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state. youtube.com

Table 4: Predicted Solvent Effects on λmax for this compound

| Solvent | Polarity | Expected Shift for π → π | Expected Shift for n → π |

| Hexane | Nonpolar | Reference | Reference |

| Ethanol | Polar Protic | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |

| Acetonitrile | Polar Aprotic | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov

For this compound, a single-crystal XRD analysis would provide definitive structural information. The data would reveal the planarity of the pyrazole ring, the conformation of the isobutyl group, and the geometry of the acetonitrile substituent. It would also detail how the molecules pack together in the solid state, identifying any significant intermolecular forces such as hydrogen bonds or π-stacking interactions. mdpi.com

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules per unit cell) | 4 |

Note: These are hypothetical values and would need to be determined experimentally.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

No published single crystal X-ray diffraction data is available for this compound.

Analysis of Molecular Conformation and Intermolecular Interactions in the Crystalline State

Analysis of molecular conformation and intermolecular interactions is contingent on the availability of single crystal X-ray diffraction data, which is not currently available for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of pyrazole derivatives. These methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of molecules like this compound.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through these calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 1: Predicted Geometrical Parameters for a Pyrazole Derivative Scaffold

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.35 |

| N2-C3 Bond Length (Å) | 1.33 |

| C3-C4 Bond Length (Å) | 1.40 |

| C4-C5 Bond Length (Å) | 1.38 |

| C5-N1 Bond Length (Å) | 1.37 |

| N1-N2-C3 Bond Angle (°) | 112.5 |

| N2-C3-C4 Bond Angle (°) | 104.0 |

| C3-C4-C5 Bond Angle (°) | 106.5 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for the characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts (¹H and ¹³C). These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of this compound.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of vibration of a molecule. DFT calculations can predict these frequencies, which helps in the assignment of the experimentally observed IR absorption bands to specific functional groups and vibrational modes within the molecule. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Predicted Spectroscopic Data for a Pyrazole Acetonitrile Structure

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ~7.5 | Pyrazole Ring C-H |

| ¹H NMR Chemical Shift (ppm) | ~3.9 | CH₂ (Acetonitrile) |

| ¹³C NMR Chemical Shift (ppm) | ~145 | Pyrazole Ring C3 |

| ¹³C NMR Chemical Shift (ppm) | ~117 | CN (Nitrile) |

| IR Frequency (cm⁻¹) | ~2250 | C≡N Stretch |

| IR Frequency (cm⁻¹) | ~1550 | C=N Stretch (Pyrazole Ring) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high electron density around the nitrogen atoms of the pyrazole ring and the nitrile group, indicating their potential role in intermolecular interactions. researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain through experimental methods alone.

Investigation of Reaction Pathways for Synthesis and Derivatization

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comchim.it Computational studies can model the reaction pathway of such syntheses, helping to understand the regioselectivity and the role of catalysts. For the synthesis of this compound, computational modeling could be used to investigate the reaction between a suitable β-ketonitrile and isobutylhydrazine.

Furthermore, the derivatization of the pyrazole ring or the acetonitrile group can be explored. For example, the reactivity of the C-H bond on the pyrazole ring towards electrophilic substitution can be assessed by modeling the reaction pathway and calculating the activation barriers for different electrophiles.

Transition State Characterization and Activation Energy Calculations

A key aspect of mechanistic studies is the characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods can locate and characterize the geometry of transition states and calculate their energies. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For instance, in the synthesis of pyrazoles, computational analysis of the transition states can explain the observed regioselectivity of the cyclization step. nih.gov

Table 3: Hypothetical Activation Energies for a Pyrazole Synthesis Step

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Cyclization to form Pyrazole Ring | DFT (B3LYP/6-31G) | 15.2 |

| Dehydration | DFT (B3LYP/6-31G) | 10.5 |

Computational and Theoretical Investigations of this compound

Advanced Chemical Applications of 1 Isobutyl 1h Pyrazol 3 Yl Acetonitrile and Its Derivatives

Strategic Use as a Synthetic Intermediate for Complex Molecular Architectures

The structural attributes of (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile, particularly the presence of an active methylene (B1212753) group and a nitrile functional group, make it an excellent building block for the construction of more complex and functionally diverse molecules. Its application spans several key areas of modern synthetic chemistry.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.orgmdpi.com this compound is a prime candidate for use as a key building block in MCRs. The active methylene group (adjacent to the nitrile) can be readily deprotonated to form a nucleophilic intermediate, while the nitrile group can participate in cyclization reactions.

This reactivity pattern allows it to be used in the synthesis of highly substituted pyrazole (B372694) derivatives and other heterocyclic systems. nih.govnih.gov For instance, in a manner analogous to the use of benzoylacetonitriles in MCRs, this compound can react with aldehydes and other reagents to construct complex scaffolds like pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov The modular nature of MCRs means that by simply varying the other components, a wide array of complex molecules can be generated from this single pyrazole precursor, making it a powerful tool for generating chemical libraries. nih.gov

| Reaction Type | Reactants | Resulting Scaffold | Reference Principle |

|---|---|---|---|

| Thorpe-Ziegler Reaction | This compound, Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | nih.gov |

| Gewald Reaction Analogue | This compound, Carbonyl Compound, Elemental Sulfur | Aminothiophene fused to Pyrazole | researchgate.net |

| Titanium-Mediated Coupling | This compound, Alkyne, Ti-imido complex | Multisubstituted Pyrazoles | nih.gov |

The pyrazole-acetonitrile scaffold is an excellent starting point for synthesizing fused heterocyclic systems, which are core structures in many pharmaceutically active compounds. mdpi.comhilarispublisher.com The nitrile and adjacent methylene groups are key reactive handles for cyclization reactions. For example, through condensation reactions with appropriate bifunctional reagents, the acetonitrile (B52724) moiety can be elaborated into a new ring fused to the pyrazole core.

One notable application is in the synthesis of pyrazolo[3,4-b]pyridines. semanticscholar.org In these syntheses, a pyrazole derivative containing an active methylene nitrile can undergo condensation with compounds like 1,3-dicarbonyls or their equivalents. The reaction typically proceeds via an initial condensation followed by an intramolecular cyclization, where the nitrile nitrogen becomes part of the newly formed pyridine (B92270) ring. Similarly, reactions with reagents such as cyanomethyl derivatives can yield 6-aminopyrazolo[3,4-b]pyridines, demonstrating the versatility of the acetonitrile group in constructing fused systems. semanticscholar.org These strategies provide reliable routes to complex polycyclic aromatic systems that are otherwise difficult to access. semanticscholar.org

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex small molecules, which can then be screened for biological activity. frontiersin.orgcam.ac.uk this compound is an ideal scaffold for DOS due to its multiple, orthogonally reactive functional groups.

The key attributes of this molecule for DOS include:

The Pyrazole Core: The two nitrogen atoms can be selectively alkylated or can participate in coordination chemistry.

The Active Methylene Group: This site can be readily functionalized through alkylation, acylation, or condensation reactions.

The Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions to form other heterocycles like tetrazoles.

By systematically exploring the reactivity at each of these sites, a single starting material can give rise to a vast and diverse library of compounds with different scaffolds, stereochemistry, and functional group arrays. This approach is highly efficient for exploring novel chemical space and identifying new lead compounds in drug discovery. frontiersin.org

Coordination Chemistry and Ligand Design

The pyrazole ring is a well-established and highly effective N-donor ligand in coordination chemistry. researchgate.netacs.org Derivatives such as this compound can act as ligands for a wide range of metal ions, with the pyrazole nitrogen atom (at the 2-position) being the primary coordination site. The isobutyl and acetonitrile substituents can be used to fine-tune the steric and electronic properties of the resulting metal complexes.

Pyrazole derivatives readily form stable complexes with various metal ions, including silver(I). nih.govmdpi.com The synthesis of a silver(I) complex with a pyrazole-acetonitrile ligand typically involves the reaction of a silver salt, such as silver perchlorate (B79767) (AgClO₄) or silver nitrate (B79036) (AgNO₃), with the ligand in a suitable solvent like methanol (B129727) or acetonitrile. mdpi.commocedes.org

In these complexes, the silver(I) ion is typically coordinated by the nitrogen atom of the pyrazole ring. nih.govresearchgate.net Depending on the stoichiometry and reaction conditions, different coordination geometries can be achieved. For many Ag(I) complexes with monodentate pyrazole ligands, a linear two-coordinate geometry is common, resulting in complexes of the type [Ag(L)₂]⁺. mdpi.comnih.gov The resulting complexes can be characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. X-ray diffraction studies on similar silver(I)-pyrazole complexes have established typical coordination parameters. nih.govnih.gov

| Parameter | Typical Value | Description | Reference |

|---|---|---|---|

| Coordination Geometry | Linear or Distorted Linear | The Ag(I) center is coordinated by two pyrazole ligands. | nih.govnih.gov |

| Ag-N Bond Length | 2.07 - 2.15 Å | Distance between the silver ion and the coordinating pyrazole nitrogen. | nih.gov |

| N-Ag-N Bond Angle | ~180° | Angle defining the linear geometry of the complex. | nih.gov |

Metal complexes featuring pyrazole-based ligands have demonstrated significant utility as catalysts in a variety of organic transformations. nih.gov One of the most prominent applications is in transfer hydrogenation, a process for the reduction of organic compounds (like ketones, aldehydes, and imines) using a hydrogen donor such as 2-propanol. core.ac.uk

Ligands derived from this compound are excellent candidates for this purpose. When incorporated into complexes with metals like manganese, ruthenium, or iron, they can form highly active and selective catalysts. rsc.orgnih.govrsc.org The pyrazole moiety serves as a strong σ-donor ligand that stabilizes the metal center, while the substituents on the pyrazole ring can be used to modulate the catalyst's steric environment and electronic properties, thereby influencing its activity and selectivity. rsc.org For example, manganese complexes with pyrazole-containing ligands have been developed as practical and scalable catalysts for the transfer hydrogenation of a broad range of alcohols. rsc.orgresearchgate.net Similarly, iron(II) and nickel(II) complexes with pyrazolyl-pyridine ligands are effective catalysts for the transfer hydrogenation of ketones. rsc.org The use of earth-abundant metals like manganese and iron makes these catalytic systems particularly attractive from an economic and environmental perspective. researchgate.net

Exploration in Functional Materials Science

The unique electronic properties and synthetic versatility of the pyrazole core make it an attractive building block for advanced functional materials. mdpi.com

Pyrazole derivatives are integral components in the design of organic dyes and materials for optoelectronics. researchgate.net Their electron-rich nature allows them to act as part of a larger conjugated system, influencing the electronic and photophysical properties of the molecule. Pyrazole-based compounds have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.comnih.gov For example, 1,3,5-triaryl-2-pyrazoline derivatives are noted for their high hole-transport efficiency and excellent emission properties. researchgate.net

The structure of this compound, with its aromatic pyrazole ring and polar acetonitrile group, provides a scaffold that could be elaborated into more complex dye structures. The nitrile group, being electron-withdrawing, can influence the intramolecular charge transfer characteristics, which are fundamental to the behavior of many dyes. researchgate.net Research on pyrazole azo dyes has demonstrated their potential as coloring materials, with their properties tunable through chemical modification. nih.govsemanticscholar.org

The incorporation of specific chemical functionalities into polymer backbones or side chains can impart novel properties to the resulting materials. Pyrazole derivatives can be designed as functional monomers for polymerization. The pyrazole ring can introduce metal-coordinating capabilities, hydrogen-bonding sites, or specific electronic properties into a polymer structure. nih.gov

Recently, the supramolecular polymerization of BODIPY dyes functionalized with pyrazole-based motifs has been demonstrated. rsc.org In this system, hydrogen-bonding interactions involving the pyrazole nitrogen atom were crucial in directing the self-assembly process. rsc.org For a molecule like this compound, the pyrazole and nitrile groups could be chemically modified to introduce polymerizable groups (e.g., vinyl or acrylate (B77674) functionalities), allowing for its integration into polymer chains. Such pyrazole-functionalized polymers could find applications as metal-scavenging resins, catalytic materials, or responsive materials.

Table 2: Potential Roles of the this compound Scaffold in Functional Materials

| Application Area | Potential Role of Pyrazole Core | Potential Role of Substituents (Isobutyl, Acetonitrile) |

|---|---|---|

| Dye Molecules | Forms part of the chromophore's conjugated system; acts as an electron donor. researchgate.netnih.gov | The nitrile group can act as an electron acceptor, tuning the electronic transitions. The isobutyl group affects solubility. |

| Optoelectronics | Contributes to hole-transport or emissive layers in devices like OLEDs. researchgate.netmdpi.com | Can be modified to tune energy levels and enhance charge-carrier mobility. |

| Functional Polymers | Provides sites for metal coordination, hydrogen bonding, or cross-linking within the polymer matrix. nih.govrsc.org | Can be modified to attach polymerizable groups or to alter the polymer's physical properties (e.g., solubility, glass transition temperature). |

Biomimetic and Mechanistic Chemical Studies

The study of synthetic molecules that mimic the function of enzyme active sites provides valuable insight into biological mechanisms. Pyrazole complexes have been successfully used to model the reactivity of the tungsten-containing enzyme acetylene (B1199291) hydratase, which catalyzes the hydration of acetylene to acetaldehyde (B116499). nih.gov

Table 3: Biomimetic Acetylene Hydration via a Tungsten-Pyrazole Complex

| Step | Process | Key Species | Significance |

|---|---|---|---|

| 1. Complex Formation | A tungsten precursor reacts with a pyrazole ligand (e.g., 3,5-dimethylpyrazole). | Tungsten(II) pyrazole complex | The metal-ligand complex is the active species that mediates the reaction. nih.gov |

| 2. Vinylation | The tungsten-pyrazole complex facilitates the reaction of acetylene with a free pyrazole molecule. | N-vinyl-pyrazole | This intermediate acts as a stable surrogate for the highly reactive vinyl anion proposed in some enzymatic mechanisms. rsc.orgresearchgate.net |

| 3. Hydrolysis | The N-vinyl-pyrazole is hydrolyzed, releasing the final product. | Acetaldehyde | The release of acetaldehyde completes the catalytic cycle, mimicking the product of the natural enzyme. nih.gov |

Future Research Directions and Unexplored Avenues for 1 Isobutyl 1h Pyrazol 3 Yl Acetonitrile

Development of Novel and Green Synthetic Pathways

Current synthetic routes to pyrazole (B372694) derivatives often rely on traditional methods that may involve harsh conditions, hazardous solvents, and multiple steps. Future research should prioritize the development of efficient, environmentally benign, and atom-economical syntheses for (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot, multi-component reactions would be a significant advancement. nih.gov A potential strategy could involve the condensation of isobutylhydrazine, a suitable three-carbon synthon, and a cyanide source. This approach enhances efficiency by reducing the number of synthetic steps and purification processes. nih.gov

Energy-Efficient Methodologies: The application of microwave irradiation and ultrasound-assisted synthesis should be investigated. nih.gov These techniques often lead to dramatically reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating. nih.gov

Green Catalysts and Solvents: Research into employing biodegradable and recyclable catalysts, such as l-tyrosine (B559521) or nanomagnetic catalysts, could offer sustainable alternatives. nih.gov Furthermore, replacing traditional organic solvents with greener options like water, ethanol, or solvent-free conditions would significantly lower the environmental impact of the synthesis. nih.govtandfonline.comthieme-connect.com